molecular formula C14H17NO2 B1282547 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 77716-01-9

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B1282547
CAS No.: 77716-01-9
M. Wt: 231.29 g/mol
InChI Key: SLLWALHBEBMXSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with an epoxide, followed by cyclization to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is unique due to its specific bicyclic structure, which includes both an oxa and an aza bridge. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLWALHBEBMXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2=O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547652
Record name 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77716-01-9
Record name 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (6 g, 60 mmol) and powdered paraformaldehyde (4.50 g, 150 mmol) in isopropanol (150 mL) at 65° C. was added a solution of benzylamine (7.2 mL, 66 mmol) and acetic acid (3.77 mL, 66 mmol) in isopropanol (150 mL) dropwise over 1.5 h. The reaction mixture was stirred at 65° C. for 1.5 h. Upon cooling, the solvent was removed in vacuo. The residue was diluted with water (250 mL) and 1M hydrogen chloride solution (22.5 mL), and extracted with tert-butyl methyl ether (2×100 mL). The aqueous phase was basified to pH 13 with 1M aqueous sodium hydroxide solution and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography (Biotage Isolera 4, SNAP 100 g), eluting with 0 to 100% ethyl acetate in heptanes, to afford the title compound 6 g, 37%) as a yellow oil. δH (500 MHz, DMSO-d6) 7.40-7.18 (m, 5H), 4.09 (d, J 10.9 Hz, 2H), 3.73 (dd, J 11.2, 2.8 Hz, 2H), 3.52 (s, 2H), 2.97 (dd, J 11.1, 2.9 Hz, 2H), 2.89 (dd, J 11.1, 6.8 Hz, 2H), 2.49-2.44 (m, 2H). Method E HPLC-MS: MH+ m/z 232, RT 4.10 minutes.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
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7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
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7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Customer
Q & A

Q1: What is the stereochemical outcome of reacting 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with aryl Grignard reagents?

A: The study by [] explored the reaction of this compound with various aryl Grignard reagents. The researchers discovered that the addition of the Grignard reagent to the carbonyl group (C-9) consistently resulted in the formation of tertiary alcohols. Importantly, the aryl group consistently adopted a "syn" configuration relative to the oxygen atom in the bicyclic ring system. This stereoselectivity suggests a potential directing effect of the oxygen atom during the Grignard addition reaction.

Q2: How was the conformation of the tertiary alcohol product, derived from this compound, determined in the solid state?

A: X-ray diffraction analysis was employed to unequivocally determine the conformation of the tertiary alcohol product []. The analysis revealed that the bicyclic ring system of the alcohol existed in a chair-chair conformation. This finding provides valuable insights into the preferred three-dimensional structure of this class of compounds in the solid state.

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